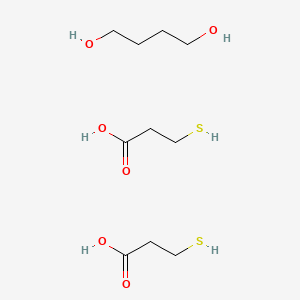

1,4-Butanediol bis(3-mercaptopropionate)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,4-Butanediol bis(3-mercaptopropionate) is a useful research compound. Its molecular formula is C10H22O6S2 and its molecular weight is 302.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1,4-Butanediol bis(3-mercaptopropionate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Butanediol bis(3-mercaptopropionate) including the price, delivery time, and more detailed information at info@benchchem.com.

Méthodes De Préparation

Le bis(3-mercaptopropionate) de 1,4-butanediol peut être synthétisé par réaction d'estérification entre le 1,4-butanediol et l'acide 3-mercaptopropionique. La réaction implique généralement l'utilisation d'un catalyseur, tel que l'acide sulfurique, et est réalisée sous reflux pour faciliter l'élimination de l'eau formée pendant la réaction . Les méthodes de production industrielle font souvent appel à des procédés continus pour garantir un rendement et une pureté élevés du produit.

Analyse Des Réactions Chimiques

Le bis(3-mercaptopropionate) de 1,4-butanediol subit diverses réactions chimiques, notamment :

Oxydation : Les groupes thiol du composé peuvent être oxydés pour former des disulfures.

Réduction : Les liaisons disulfures peuvent être réduites en groupes thiol à l'aide d'agents réducteurs comme le dithiothréitol.

Substitution : Les groupes esters peuvent subir des réactions de substitution nucléophile avec des nucléophiles tels que les amines ou les alcools. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène et des agents réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions comprennent les disulfures et les esters substitués.

Applications de la recherche scientifique

Le bis(3-mercaptopropionate) de 1,4-butanediol a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme agent de réticulation dans la synthèse de polymères et de copolymères.

Biologie : Il est utilisé dans la préparation de matériaux biocompatibles pour les systèmes d'administration de médicaments.

Industrie : Il est utilisé dans la production de revêtements, d'adhésifs et d'encres photopolymérisables.

Mécanisme d'action

Le mécanisme d'action du bis(3-mercaptopropionate) de 1,4-butanediol implique sa capacité à former des structures réticulées par des réactions thiol-ène. Les groupes thiol réagissent avec les alcènes ou les alcynes pour former des liaisons thioéther stables, qui contribuent à la stabilité et à la fonctionnalité des matériaux résultants . Cette capacité de réticulation est cruciale dans des applications telles que l'administration de médicaments, où elle aide à la formation de systèmes stables et à libération contrôlée.

Applications De Recherche Scientifique

1,4-Butanediol bis(3-mercaptopropionate) has a wide range of scientific research applications:

Chemistry: It is used as a crosslinking agent in the synthesis of polymers and copolymers.

Biology: It is employed in the preparation of biocompatible materials for drug delivery systems.

Medicine: It is used in the development of targeted drug delivery systems, particularly in cancer therapy.

Industry: It is utilized in the production of UV-curable coatings, adhesives, and inks.

Mécanisme D'action

The mechanism of action of 1,4-butanediol bis(3-mercaptopropionate) involves its ability to form crosslinked structures through thiol-ene reactions. The thiol groups react with alkenes or alkynes to form stable thioether bonds, which contribute to the stability and functionality of the resulting materials . This crosslinking ability is crucial in applications such as drug delivery, where it helps in the formation of stable and controlled-release systems.

Comparaison Avec Des Composés Similaires

Le bis(3-mercaptopropionate) de 1,4-butanediol peut être comparé à des composés similaires tels que :

Tétrakis(3-mercaptopropionate) de pentaérythritol : Ce composé possède quatre groupes thiol, ce qui offre une densité de réticulation plus élevée que le bis(3-mercaptopropionate) de 1,4-butanediol.

Tris(3-mercaptopropionate) de triméthylolpropane : Ce composé possède trois groupes thiol et est utilisé dans des applications similaires, mais offre des propriétés mécaniques différentes en raison de sa structure. Le caractère unique du bis(3-mercaptopropionate) de 1,4-butanediol réside dans son équilibre entre la densité de réticulation et la flexibilité, ce qui le rend adapté à un large éventail d'applications.

Propriétés

Numéro CAS |

92140-97-1 |

|---|---|

Formule moléculaire |

C10H22O6S2 |

Poids moléculaire |

302.4 g/mol |

Nom IUPAC |

butane-1,4-diol;3-sulfanylpropanoic acid |

InChI |

InChI=1S/C4H10O2.2C3H6O2S/c5-3-1-2-4-6;2*4-3(5)1-2-6/h5-6H,1-4H2;2*6H,1-2H2,(H,4,5) |

Clé InChI |

YFYVOEBPDNSSIB-UHFFFAOYSA-N |

SMILES canonique |

C(CCO)CO.C(CS)C(=O)O.C(CS)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Benzofuranaceticacid, 3-[4-[2-(diethylamino)ethoxy]-3,5-diiodobenzoyl]-, 1-methylpropyl ester](/img/structure/B12293440.png)

![2-[3-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentoxy]-3-phenylpropanoic acid](/img/structure/B12293450.png)

![7-amino-1,2,3-trimethoxy-10-methylsulfanyl-6,7-dihydro-5H-benzo[a]heptalen-9-one](/img/structure/B12293458.png)

![N-[2-[4-[5-acetamido-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]octadecanamide](/img/structure/B12293468.png)

![3-(3-hydroxy-4-methoxyphenyl)-9-methoxy-4a,5,6,10b-tetrahydro-3H-benzo[f]chromen-8-ol](/img/structure/B12293478.png)

![4-Amino-1-[[(carbamoylamino)acetyl]methylamino]-1,4-dideoxy-3-O-(2,6-diamino-2,3,4,6,7-pentadeoxy-beta-L-lyxo-heptopyranosyl)-6-O-methyl-L-chiro-inositol](/img/structure/B12293481.png)